molecular formula C8H11N3O4 B030142 5-Azido-5-deoxy-2,3-O-isopropylidene-D-lyxono-1,4-lactone CAS No. 122194-04-1

5-Azido-5-deoxy-2,3-O-isopropylidene-D-lyxono-1,4-lactone

Cat. No. B030142
M. Wt: 213.19 g/mol
InChI Key: SNEBIDARLBHUDV-SRQIZXRXSA-N
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Description

Synthesis Analysis

Synthesis of derivatives of 5-Azido-5-deoxy-2,3-O-isopropylidene-D-lyxono-1,4-lactone involves strategic functionalization of sugar molecules. One approach involves the synthesis from D-ribono-1,4-lactone, exploiting the azide and tosyloxy groups for cyclization (Sepulchre, Gateau, & Gero, 1972). Another method starts from D-lyxose, leading to aziridino gamma-lactone derivatives through multi-step processes (Dauban & Dodd, 1997).

Molecular Structure Analysis

The molecular structure of related compounds has been characterized through X-ray crystallography, confirming configurations and illustrating the complexity of these molecules. For instance, the synthesis and structural analysis of various azido and deoxy derivatives of sugar lactones have been reported, demonstrating the intricate relationship between structure and reactivity (Simone, Fleet, Bream, & Watkin, 2007).

Chemical Reactions and Properties

The chemical behavior of 5-Azido-5-deoxy-2,3-O-isopropylidene-D-lyxono-1,4-lactone and its derivatives includes reactions that are key for the synthesis of biologically relevant compounds. Reactions such as azide displacement, aziridine ring opening, and Baeyer-Villiger oxidation have been utilized for synthesizing complex molecules from these lactones (Kapeller & Griengl, 1997).

Physical Properties Analysis

The physical properties, such as solubility and crystalline structure, play a crucial role in the reactivity and application of these compounds. The crystal structures of derivatives provide insights into their physical characteristics and how these influence their chemical reactivity.

Chemical Properties Analysis

The chemical properties of 5-Azido-5-deoxy-2,3-O-isopropylidene-D-lyxono-1,4-lactone derivatives include reactivity towards nucleophiles, electrophiles, and their potential to undergo cyclization reactions. These properties are crucial for their application in synthesizing a wide range of organic compounds, including pharmaceuticals and polymers.

Scientific Research Applications

  • It is used for studying the retention and apparent inversion during azide displacement of 15-lactones (Bruce et al., 1990).

  • The compound is useful in the preparation of dibromodideoxy-pentonolactones, important in chemical research (Bock et al., 1981).

  • It can be used to prepare L-lyxuronic acid, L-lyxose, and 5-deoxy-L-lyxose (Hulyalkar & Perry, 1965).

  • It is used in the synthesis of perbenzylated 2-azido-2-deoxy-d-allono-1,5-lactone (Kuzuhara et al., 1972).

  • The compound is related to herbicidins and used in the total synthesis of undeculofuranosiduronic acid derivatives (Emery & Vogel, 1993).

  • It is utilized in the synthesis of 5-deoxy-5,5,5-trifluoro-D and L-ribo and -lyxo furanose (Munier et al., 1993).

  • The compound can be used in the syntheses of D-ribono-1,4-lactone-derived compounds (Sepulchre et al., 1972).

  • It serves as a starting material for pyrrolidines, azepanes, and 5-azidomethyltetrahydrofuran (Long et al., 1999).

  • The synthesis of this compound provides insight into the synthesis of other 2,3-aziridino gamma-lactone compounds (Dauban & Dodd, 1997).

Safety And Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

properties

IUPAC Name

(3aS,6R,6aS)-6-(azidomethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O4/c1-8(2)14-5-4(3-10-11-9)13-7(12)6(5)15-8/h4-6H,3H2,1-2H3/t4-,5+,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNEBIDARLBHUDV-SRQIZXRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(OC(=O)C2O1)CN=[N+]=[N-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H]2[C@H](OC(=O)[C@H]2O1)CN=[N+]=[N-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80595343
Record name (3aS,6R,6aS)-6-(Azidomethyl)-2,2-dimethyldihydro-2H-furo[3,4-d][1,3]dioxol-4(3aH)-one (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80595343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3aS,6R,6aS)-6-(azidomethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one

CAS RN

122194-04-1
Record name (3aS,6R,6aS)-6-(Azidomethyl)-2,2-dimethyldihydro-2H-furo[3,4-d][1,3]dioxol-4(3aH)-one (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80595343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Azido-5-deoxy-2,3-O-isopropylidene-D-lyxono-1,4-lactone
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5-Azido-5-deoxy-2,3-O-isopropylidene-D-lyxono-1,4-lactone
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5-Azido-5-deoxy-2,3-O-isopropylidene-D-lyxono-1,4-lactone
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5-Azido-5-deoxy-2,3-O-isopropylidene-D-lyxono-1,4-lactone
Reactant of Route 5
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5-Azido-5-deoxy-2,3-O-isopropylidene-D-lyxono-1,4-lactone
Reactant of Route 6
5-Azido-5-deoxy-2,3-O-isopropylidene-D-lyxono-1,4-lactone

Citations

For This Compound
1
Citations
MI Simone, AA Edwards, GE Tranter, GWJ Fleet - Tetrahedron: Asymmetry, 2008 - Elsevier
The synthesis of the first branched sugar amino acid (SAA) scaffolds [methyl (3R,4R,5R)-5-azidomethyl-3,4-dihydroxy-tetrahydrofuran-3-carboxylate and methyl (3R,4R,5S)-5-…
Number of citations: 31 www.sciencedirect.com

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